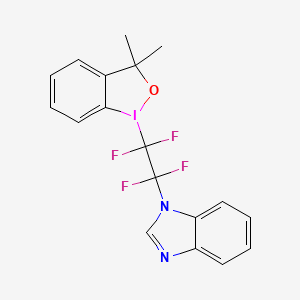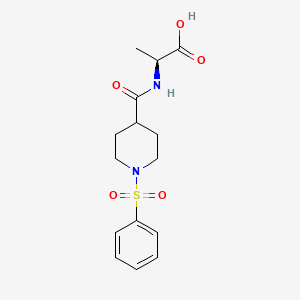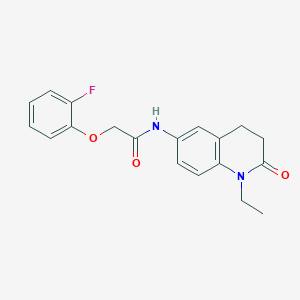![molecular formula C15H12F3N5S B2655136 4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine CAS No. 1210258-30-2](/img/structure/B2655136.png)
4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and pyrimidinamine rings, followed by the introduction of the trifluoromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinamine ring attached to a thiazole ring. The thiazole ring would have a methyl group and an aniline group attached to it, with the aniline group further substituted with a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is known to significantly alter the properties of compounds it is attached to .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition
Research has identified "4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine" derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a critical protein in cell cycle regulation and a target for cancer therapy. Synthetic chemistry and structure-guided design approaches have led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, demonstrating significant potential in antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004). This includes the design and synthesis of analogues that exhibit low nanomolar inhibitory constants against CDKs, underscoring their relevance in medicinal chemistry and drug development processes (Mcintyre et al., 2010).
Synthesis and Chemical Properties
The synthesis and evaluation of fluorinated heterocycles, including pyrimidines, have been explored to understand their chemical properties and potential applications. Selected 1,3-diketones containing a trifluoromethyl group have been condensed with aromatic hydrazines and other compounds to produce various heterocycles, showcasing the versatility and applicability of such compounds in chemical synthesis (Sloop et al., 2002).
Heterocyclic Synthesis
The compound's core structure serves as a foundation for further chemical synthesis, including the creation of novel heterocyclic compounds with potential biological activities. This includes the synthesis of pyrroles and thiazoles, which are important in the development of new pharmacologically active molecules. Such synthetic strategies highlight the compound's role in enabling the construction of complex molecular architectures for various scientific applications (Vovk et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5S/c1-8-12(11-5-6-20-13(19)23-11)24-14(21-8)22-10-4-2-3-9(7-10)15(16,17)18/h2-7H,1H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROOZSNXFHVFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2655055.png)



![1-[2-(4-methoxyphenyl)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2655062.png)
![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)
![N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2655066.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)
![[4-(2-Aminoethyl)piperidin-1-yl]-[1-(3-methoxyphenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2655073.png)
![Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2655074.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2655076.png)